
3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxymethylene)-4-phenyldihydro-2(3H)-furanone, also known as HMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMF is a furan derivative that is naturally found in honey, fruits, and vegetables. The compound has been identified as a potential platform chemical for the production of various chemicals and materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone is not fully understood, but it is believed to be related to its ability to act as a reactive oxygen species scavenger. 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone has been shown to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone may have potential as a chemotherapeutic agent. 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone has also been shown to reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone in lab experiments is its availability and low cost. 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone can be synthesized from various carbohydrates, which are readily available and inexpensive. 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone also has a high yield from biomass, which makes it a potential substitute for petroleum-based chemicals. However, one of the limitations of using 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone in lab experiments is its instability under certain conditions. 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone can undergo further reactions, such as degradation and polymerization, which can affect the results of experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone. One area of research is the development of new synthesis methods for 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone that are more efficient and environmentally friendly. Another area of research is the identification of new applications for 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone, such as in the production of biodegradable plastics and pharmaceuticals. Additionally, the mechanism of action of 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone needs to be further elucidated to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone can be synthesized from various carbohydrates, including fructose, glucose, and sucrose. The most common method for the synthesis of 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone is the acid-catalyzed dehydration of fructose. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under high-temperature conditions. The yield of 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone can be improved by using a biphasic system, which involves the use of an organic solvent and an aqueous phase.
Aplicaciones Científicas De Investigación
3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone has been extensively studied for its potential applications in various fields, including the production of biofuels, polymers, and pharmaceuticals. The compound has been identified as a potential substitute for petroleum-based chemicals due to its renewable nature and high yield from biomass. 3-(hydroxymethylene)-4-phenyldihydro-2(3H)-furanone has also been studied for its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent.
Propiedades
Fórmula molecular |
C11H10O3 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
(3E)-3-(hydroxymethylidene)-4-phenyloxolan-2-one |
InChI |
InChI=1S/C11H10O3/c12-6-9-10(7-14-11(9)13)8-4-2-1-3-5-8/h1-6,10,12H,7H2/b9-6+ |
Clave InChI |
OESUMQMCVLDSHF-RMKNXTFCSA-N |
SMILES isomérico |
C1C(/C(=C\O)/C(=O)O1)C2=CC=CC=C2 |
SMILES |
C1C(C(=CO)C(=O)O1)C2=CC=CC=C2 |
SMILES canónico |
C1C(C(=CO)C(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



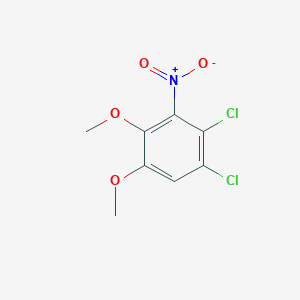
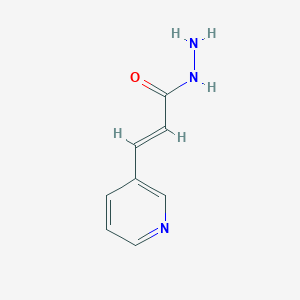
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
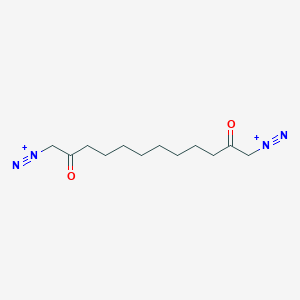

![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
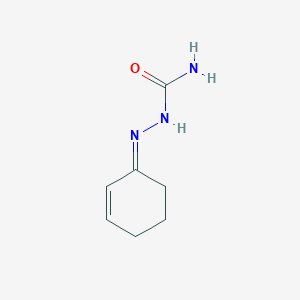
![4-[5-Bromo-2-(hexyloxy)phenyl]but-3-en-2-one](/img/structure/B295977.png)
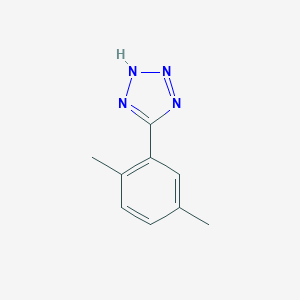

![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)